Product packaging for Calcium selenide(Cat. No.:CAS No. 1305-84-6)

Calcium selenide

Cat. No.: B072165
CAS No.: 1305-84-6
M. Wt: 119.05 g/mol
InChI Key: AHMCFSORHHSTSB-UHFFFAOYSA-N
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Description

Calcium Selenide (CaSe) is an inorganic semiconductor compound of significant interest in advanced materials research and solid-state chemistry. As a member of the alkaline earth chalcogenide family, it exhibits a rocksalt crystal structure and possesses a wide bandgap, making it a valuable material for investigating optoelectronic properties and luminescent phenomena. Its primary research applications include serving as a precursor for the synthesis of selenium-containing nanomaterials and quantum dots, as well as a fundamental component in the development of thin-film semiconductors, phosphors, and photoconductive devices. Researchers utilize this compound to explore its mechanism of action in solid-state reactions, where it acts as a source of selenide ions (Se²⁻). This property is crucial for doping other semiconductor matrices or for forming complex metal selenides through metathesis reactions. The compound's stability and electronic characteristics are also studied for potential roles in electrochemical cells and as a model system for understanding ionic transport in crystalline solids. Handling requires strict adherence to safety protocols in an inert, anhydrous atmosphere due to its sensitivity to moisture and potential decomposition to hydrogen selenide. This high-purity reagent is essential for pushing the boundaries of novel material design and fundamental semiconductor science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaSe B072165 Calcium selenide CAS No. 1305-84-6

Properties

IUPAC Name

selanylidenecalcium
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InChI

InChI=1S/Ca.Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHMCFSORHHSTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Ca]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CaSe
Record name calcium selenide
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DSSTOX Substance ID

DTXSID6061650
Record name Calcium selenide (CaSe)
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Molecular Weight

119.05 g/mol
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CAS No.

1305-84-6
Record name Calcium selenide (CaSe)
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Record name Calcium selenide
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Record name Calcium selenide (CaSe)
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Record name Calcium selenide (CaSe)
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Synthesis Methodologies for Calcium Selenide Compounds

Solid-State Reaction Techniques for Calcium Selenide (B1212193) Formation

Solid-state synthesis, also known as the ceramic method, is a conventional and widely used technique for preparing polycrystalline solids like calcium selenide. sigmaaldrich.com This method involves the direct reaction of solid precursors at elevated temperatures, often between 1000 and 1500 °C, to facilitate the diffusion of ions between the reactants. sigmaaldrich.comnffa.eu The reaction rate and final product characteristics are influenced by several factors, including the structural properties of the reactants, their surface area, and the thermodynamic conditions of the reaction. sigmaaldrich.com

A notable advancement in this area is the solid-state displacement reaction, which provides a rapid and efficient route for synthesizing alkaline-earth selenides, including CaSe. cityu.edu.hkacs.orgcityu.edu.hk This technique utilizes precursors such as alkaline-earth carbonates (e.g., calcium carbonate, CaCO₃) and a metal selenide (e.g., zinc selenide, ZnSe). cityu.edu.hkacs.orgcityu.edu.hk The reaction is typically carried out in a controlled atmosphere, such as a nitrogen and hydrogen mixture (N₂/H₂), at temperatures ranging from 800 to 1400 °C. cityu.edu.hkacs.orgcityu.edu.hk The hydrogen in the atmosphere aids in the removal of byproducts, driving the reaction forward. cityu.edu.hk This method has been successfully used to produce high-purity, crystalline CaSe. cityu.edu.hk

The solid-state method is also adaptable for creating doped materials. For instance, luminescent ions like Europium (Eu²⁺) can be incorporated into the CaSe lattice during the synthesis process to produce phosphors with specific emission properties. acs.orgcityu.edu.hk

Precursor 1Precursor 2AtmosphereTemperature Range (°C)Product
CaCO₃ZnSeN₂/H₂800-1400CaSe

Solution-Based Synthesis Approaches for this compound

Solution-based methods offer alternative routes to synthesize this compound, often providing better control over particle size and morphology at lower temperatures compared to solid-state reactions.

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal synthesis are versatile techniques for the preparation of a wide range of materials, including metal selenides. sigmaaldrich.comyoutube.com These methods involve chemical reactions in a solvent (water for hydrothermal, organic solvent for solvothermal) within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. sigmaaldrich.comyoutube.com The elevated temperature and pressure facilitate the dissolution and reaction of precursors, leading to the formation of crystalline products. sigmaaldrich.com

While specific research on the direct hydrothermal or solvothermal synthesis of pure this compound is not extensively documented, the principles of these methods are applicable. For other metal selenides, precursors such as metal salts and a selenium source are dissolved in a suitable solvent and heated. sigmaaldrich.com The ability to control parameters like temperature, pressure, reaction time, and solvent type allows for the tuning of the resulting nanoparticles' size and shape. researchgate.net For instance, the synthesis of zinc selenide (ZnSe) and cadmium selenide (CdSe) quantum dots has been achieved using solvothermal methods where metal oxides are reacted with elemental selenium in the presence of capping agents and solvents like trioctylphosphine (B1581425) oxide (TOPO). sigmaaldrich.com

Coprecipitation Methods for this compound Systems

Coprecipitation is a technique that involves the simultaneous precipitation of a substance along with a carrier. While not a primary method for synthesizing pure this compound, it is relevant for the formation of calcium-selenium compounds and the incorporation of selenium into calcium-based lattices. Research has shown that selenium(IV) can be removed from aqueous solutions through coprecipitation with iron(III) hydroxide, where calcium selenite (B80905) can be formed as a byproduct when a calcium-based neutralizing agent like calcium oxide is used. nih.gov

Furthermore, studies on the interaction between selenite (SeO₃²⁻) and calcite (CaCO₃) demonstrate the structural incorporation of selenite into the calcite lattice, forming a Ca(SeO₃)ₓ(CO₃)₁₋ₓ solid solution. researchgate.net This process, which can be viewed as a sequence of adsorption and entrapment events, is governed by the relative concentrations of selenite and carbonate in the solution. researchgate.net This indicates that coprecipitation can be a viable method for creating selenium-doped calcium carbonate structures, rather than pure this compound. researchgate.net The efficiency of selenium removal and incorporation is highly dependent on factors such as pH and the molar ratio of the reacting species. nih.gov

Vapor-Phase Deposition of this compound Thin Films

Vapor-phase deposition techniques are primarily used to produce high-quality thin films of various materials, including semiconductors. wikipedia.org These methods involve the transport of precursor materials in the vapor phase to a substrate, where they react or decompose to form the desired film. wikipedia.org

Sputtering Techniques for this compound Film Fabrication

Sputtering is a physical vapor deposition (PVD) method where atoms are ejected from a solid target material by bombarding it with energetic ions. nih.gov For the fabrication of this compound films, a CaSe target would be used. The process is carried out in a vacuum chamber filled with an inert gas, typically argon. A plasma is generated, and the argon ions are accelerated towards the CaSe target, dislodging Ca and Se atoms or molecules, which then deposit onto a substrate to form a thin film. nih.gov

Radio-frequency (RF) sputtering is often employed for depositing films of semiconducting or insulating materials. nih.gov The properties of the resulting film, such as stoichiometry, morphology, and optical characteristics, are highly dependent on the deposition parameters. nih.gov These parameters must be carefully controlled to achieve the desired film quality. nih.gov

ParameterInfluence on Film Properties
Argon PressureAffects the energy and mean free path of sputtered particles, influencing film density and stress.
Working PowerControls the sputtering rate and can affect the film's stoichiometry and crystallinity. sid.ir
Deposition TimeDetermines the thickness of the deposited film. nih.gov
Substrate TemperatureInfluences the mobility of adatoms on the substrate surface, affecting crystallinity and grain size.

Chemical Vapor Deposition of this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors that react and/or decompose on the substrate surface to produce the desired solid deposit. wikipedia.org For the synthesis of this compound thin films via CVD, suitable volatile precursors containing calcium and selenium would be required.

The general process involves transporting the precursor vapors into a reaction chamber, often with a carrier gas, where they react at a heated substrate. ruhr-uni-bochum.de The choice of precursors is critical and they must be sufficiently volatile and reactive at the desired deposition temperature. mks.comkindle-tech.com While specific precursors for CaSe CVD are not widely reported, analogous processes for other metal selenides, such as tungsten diselenide (WSe₂), have been achieved using precursors like tungsten hexachloride (WCl₆) and diethyl selenide at temperatures between 500-650 °C. rsc.org Similarly, copper selenide films have been synthesized using a two-furnace CVD setup with elemental selenium and copper foil as precursors at temperatures around 400 °C for selenium and 650 °C for the copper substrate. mdpi.com These examples suggest that a similar approach could be developed for CaSe, provided suitable volatile calcium and selenium sources are identified.

Electrochemical Synthesis of this compound and Related Selenide Films

Electrochemical deposition is a versatile and cost-effective technique for producing thin films of semiconductor materials, including various metal selenides. This method involves the reduction of ionic species from an electrolyte solution onto a conductive substrate by applying an electrical potential. While the electrochemical deposition of many metal selenides, such as cadmium selenide (CdSe), zinc selenide (ZnSe), and cobalt selenide (CoSe), is well-documented, specific research on the direct electrochemical synthesis of this compound (CaSe) thin films is not extensively reported in the available literature. However, the principles governing the electrodeposition of other selenide compounds provide a foundational understanding of the potential pathways for CaSe synthesis.

The general mechanism for the electrochemical deposition of a metal selenide (MSe) from an aqueous solution typically involves the co-deposition of the metal and selenium ions. The selenium source is often selenous acid (H₂SeO₃) or selenium dioxide (SeO₂), which dissolves in water to form H₂SeO₃. The metal source is a soluble salt of the desired metal, such as a sulfate (B86663) or chloride.

The electrochemical reactions at the cathode (the working electrode) can be summarized as follows:

Reduction of selenous acid to elemental selenium: H₂SeO₃ + 4H⁺ + 4e⁻ → Se + 3H₂O

Reduction of the metal ion to its elemental form: M²⁺ + 2e⁻ → M

Formation of the metal selenide compound: M + Se → MSe

Alternatively, the selenous acid can be reduced to selenide ions (Se²⁻), which then react with the metal ions in the solution to precipitate the metal selenide film on the electrode surface.

The properties of the resulting selenide films, such as their morphology, composition, and crystallinity, are highly dependent on various deposition parameters. These parameters must be carefully controlled to achieve the desired film characteristics.

ParameterInfluence on Film PropertiesTypical Range for Selenide Deposition
Deposition Potential/Current DensityAffects the deposition rate, composition, and morphology of the film. A more negative potential generally increases the deposition rate.-0.5 V to -1.0 V vs. SCE (Saturated Calomel Electrode)
Electrolyte Composition and ConcentrationThe ratio of metal to selenium precursor concentrations in the bath determines the stoichiometry of the deposited film.Precursor concentrations typically range from mM to Molar levels.
pH of the ElectrolyteInfluences the chemical species present in the solution and the hydrogen evolution reaction, which can affect film quality.Acidic to neutral pH (2-7) is common.
Bath TemperatureAffects the reaction kinetics, diffusion rates of ions, and the crystallinity of the deposited film.Room temperature to ~80°C
Substrate MaterialThe nature of the substrate influences the adhesion and nucleation of the film. Conductive substrates like FTO glass or metals are used.Indium Tin Oxide (ITO), Fluorine-doped Tin Oxide (FTO), Gold, Platinum

For instance, in the electrodeposition of CdSe thin films, parameters such as a deposition potential of around -0.6 V vs. SCE, a bath temperature of 70°C, and a pH of 2.5 have been utilized. Similarly, for CoSe thin films, a deposition potential of -0.5 V vs. SCE from an acidic bath at 50°C has been reported to yield Se-rich films with a hexagonal crystal structure. nih.gov

While direct reports on the successful electrochemical deposition of CaSe are scarce, the general principles suggest that a similar approach could be investigated. Challenges in the electrodeposition of calcium might arise from its high reactivity and the thermodynamics of its reduction in aqueous solutions.

Advanced Precursor-Based Synthesis Routes for this compound

Precursor-based synthesis routes offer a high degree of control over the size, shape, and crystallinity of the resulting nanomaterials. These methods involve the decomposition of molecular precursors, which are compounds that contain the constituent elements of the desired material, in a controlled environment. For this compound, several advanced precursor-based methodologies have been explored, including solid-state displacement reactions and the use of organometallic precursors.

Solid-State Displacement Reaction

A notable precursor-based route for the synthesis of alkaline-earth selenides, including this compound, is a solid-state displacement reaction. This method utilizes more stable and less hazardous precursors compared to traditional high-temperature methods involving elemental calcium and selenium. In a typical synthesis, an alkaline-earth carbonate (e.g., calcium carbonate, CaCO₃) is used as the calcium source, and zinc selenide (ZnSe) serves as the selenium precursor. acs.orgcityu.edu.hk

The reaction is carried out at high temperatures (typically in the range of 800–1400 °C) under a controlled atmosphere, such as a nitrogen/hydrogen (N₂/H₂) mixture. acs.orgcityu.edu.hk The hydrogen in the atmosphere plays a crucial role in the reaction mechanism, likely by facilitating the reduction of the selenium precursor. cityu.edu.hk

The use of a solid-state selenium precursor like ZnSe is advantageous due to its higher boiling point compared to elemental selenium, which minimizes evaporation loss and allows for a more controlled reaction. cityu.edu.hk This method has been successfully employed to synthesize not only pure CaSe but also other alkaline-earth selenides like strontium selenide (SrSe) and barium selenide (BaSe). cityu.edu.hk

ParameterRole in SynthesisTypical Conditions
Calcium PrecursorSource of calcium.Calcium Carbonate (CaCO₃)
Selenium PrecursorSource of selenium.Zinc Selenide (ZnSe)
Reaction TemperatureProvides the activation energy for the displacement reaction.800–1400 °C
AtmospherePrevents oxidation and facilitates the reaction.Nitrogen/Hydrogen (N₂/H₂) mixture

Organometallic Precursors

Organometallic precursors offer a solution-phase route to this compound and related compounds at lower temperatures. These precursors are molecules that contain a calcium-selenium bond or can react to form one. A documented approach involves the synthesis of calcium selenolates, which are compounds containing a Ca-SeR group (where R is an organic substituent).

For example, the synthesis of calcium bis(2,4,6-tri-tert-butylphenyl)selenolate, [Ca(SeMes*)₂(THF)₄], has been achieved through the reaction of elemental calcium with a diselenide (MesSeSeMes) in a solution of liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF). In this reaction, the diselenide acts as the selenium precursor, and the elemental calcium serves as the calcium source. The resulting organometallic complex contains direct calcium-selenium bonds and can be considered a single-source precursor for the potential formation of this compound upon decomposition.

The general reaction for the formation of such calcium selenolate complexes can be described as: Ca + R-Se-Se-R → Ca(SeR)₂

These organometallic precursors are often soluble in organic solvents, allowing for wet-chemical processing techniques to be employed for the synthesis of this compound nanomaterials. The thermal decomposition of these single-source precursors can lead to the formation of CaSe nanoparticles with controlled size and morphology, depending on the reaction conditions such as temperature, time, and the presence of capping agents.

Crystallographic and Structural Investigations of Calcium Selenide

Fundamental Crystal Structures of Calcium Selenide (B1212193) (e.g., NaCl-type, Zincblende)

At ambient conditions, calcium selenide primarily crystallizes in a cubic system, with the most stable and commonly reported structure being the rock salt (NaCl-type or B1) structure. wikipedia.orgamericanelements.com It has also been described as having a zincblende (sphalerite) structure. fishersci.nl

In the NaCl-type structure , CaSe belongs to the cubic Fm̅3m space group. fishersci.pt The calcium (Ca²⁺) ions and selenium (Se²⁻) ions form two interpenetrating face-centered cubic (FCC) lattices. Each ion is surrounded by six ions of the opposite charge in an octahedral coordination geometry. americanelements.comfishersci.pt Specifically, each Ca²⁺ ion is bonded to six equivalent Se²⁻ atoms, and conversely, each Se²⁻ ion is bonded to six equivalent Ca²⁺ atoms. fishersci.pt

The Zincblende-type structure is another cubic form, belonging to the F̅43m space group. fishersci.nl In this arrangement, both Ca²⁺ and Se²⁻ atoms are tetrahedrally coordinated. Each Ca²⁺ ion is bonded to four equivalent Se²⁻ atoms, forming CaSe₄ tetrahedra, and each Se²⁻ ion is bonded to four equivalent Ca²⁺ atoms, forming SeCa₄ tetrahedra. fishersci.nl

Click to view Crystal Structure DetailsTable 1: Comparison of Fundamental Crystal Structures of this compoundfishersci.ptfishersci.nlamericanelements.comfishersci.ptfishersci.nlfishersci.ptfishersci.nlamericanelements.com

Polymorphism and Structural Phase Transitions in this compound under External Stimuli

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Phase transitions between these structures can be induced by external stimuli such as pressure or temperature. americanelements.comwikipedia.org For this compound, such transitions have been primarily investigated under high-pressure conditions.

Experimental studies using techniques like X-ray diffraction have shown that this compound undergoes a significant structural phase transformation when subjected to high pressure. wikipedia.orgamericanelements.com At ambient pressure, CaSe exists in the NaCl-type (B1) structure. wikipedia.org As pressure increases, it transitions to the more compact Cesium Chloride (CsCl-type or B2) structure. americanelements.com

This first-order phase transformation has been observed to occur at a pressure of approximately 38 GPa. wikipedia.orgamericanelements.com Theoretical calculations support this finding, predicting the transition pressure to be in the range of 35 to 45 GPa. wikipedia.org The transition is reversible, though with a small hysteresis. americanelements.com Further computational studies suggest a potential insulator-to-conductor change at a much higher pressure of around 70 GPa while in the B2 phase. americanelements.com

Lattice Parameter Determination and Analysis in this compound Systems

The lattice parameter, or unit cell dimension, is a fundamental property of a crystal. For cubic structures like those of CaSe, this is denoted by the single parameter 'a'. The determination of lattice parameters is typically performed using powder X-ray diffraction (XRD) data. americanelements.comwikipedia.org Analytical methods such as those employing the Nelson-Riley extrapolation function or Cohen's method of least squares are used to obtain precise values from the diffraction peak positions. americanelements.comwikipedia.org

For the common NaCl-type structure of CaSe, the lattice parameter has been reported as a = 5.91 Å . fishersci.pt For the less common Zincblende structure, the lattice parameter is given as a = 6.60 Å . fishersci.nl Analysis of lattice parameters is crucial, for instance in alloyed systems, where Vegard's law can be used to relate the lattice constant to the stoichiometric composition of the solid solution. americanelements.com Furthermore, detailed analysis of XRD peak broadening can reveal information about lattice strain and crystallite size within the material. fishersci.ca

Click to view Lattice Parameter DataTable 2: Lattice Parameters of this compound Polymorphsfishersci.ptfishersci.nl

Local Atomic Environment and Bonding in this compound

The local atomic environment describes the arrangement and bonding of atoms immediately surrounding a central atom. In the stable NaCl-type structure of CaSe, the local environment is defined by octahedral coordination. americanelements.comfishersci.pt Each calcium ion is bonded to six equidistant selenium ions, and vice-versa. The Ca-Se bond length in this configuration is uniformly 2.97 Å. fishersci.pt

In the zincblende polymorph, the local environment is tetrahedral. fishersci.nl Here, each calcium ion is bonded to four selenium ions, and each selenium ion is bonded to four calcium ions. The corresponding Ca-Se bond length for this tetrahedral coordination is 2.86 Å. fishersci.nl The bonding in this compound is primarily ionic, involving the Ca²⁺ cation and the Se²⁻ anion. Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) can be used to probe the local atomic environment, providing precise information on bond lengths and coordination numbers, especially in complex or non-crystalline systems. fishersci.se

Crystal Growth Mechanisms of this compound

The synthesis of crystalline this compound can be achieved through several methods. These preparative routes are the practical application of crystal growth principles, which are governed by mechanisms such as nucleation and subsequent growth from a supersaturated phase. nih.gov

Common synthesis methods for producing crystalline CaSe include:

Direct reaction of elements: Heating stoichiometric amounts of calcium and selenium in a sealed environment. wikipedia.org

Reaction in liquid ammonia (B1221849): A reaction between metallic calcium and hydrogen selenide (H₂Se) in a liquid ammonia solvent produces CaSe and hydrogen gas. wikipedia.org

High-temperature solid-state reaction: Heating calcium oxide (CaO) with elemental selenium can yield this compound, with selenium dioxide as a gaseous byproduct. wikipedia.org

The underlying mechanism for these processes begins with nucleation, which can be either homogeneous (forming in the bulk phase) or heterogeneous (forming on a surface or impurity). nih.gov This is followed by the growth phase, where ions from the surrounding medium attach to the nucleus, allowing the crystal to grow. The final size, quality, and morphology of the CaSe crystals depend on kinetic factors such as temperature, reactant concentration (supersaturation), and the presence of any impurities. nih.govfishersci.be

Electronic Structure and Band Theory of Calcium Selenide

Theoretical Determination of Electronic Band Gaps in Calcium Selenide (B1212193)

Theoretical calculations have been crucial in determining the electronic band gap of CaSe, a key parameter that defines its semiconductor properties. Various computational methods have yielded a range of band gap values.

For bulk CaSe in the rock-salt (B1) structure, DFT calculations have predicted an indirect band gap of 2.08 eV. sphinxsai.com Another study using the tight-binding linear muffin-tin orbital method calculated the energy band gap at ambient conditions. worldscientific.com The plane-wave pseudopotential method suggests a transition from a direct to an indirect gap semiconductor at a pressure of about 2 GPa in the B1 phase. researchgate.net

For monolayer CaSe, DFT calculations using the PBE functional predict an indirect band gap of 2.96 eV. aip.orgresearchgate.net The conduction band minimum (CBM) is located at the Γ-point, while the valence band maximum (VBM) is at the K-point in the electronic band structure. aip.orgresearchgate.net The direct band gap for monolayer CaSe is reported to be 3.10 eV. researchgate.net

It is worth noting that different theoretical approaches can produce varying results. For instance, Hartree-Fock calculations have reported a much larger direct band gap of 11.6 eV, which was later corrected to 8.56 eV. sphinxsai.com Ab initio methods have also yielded a direct band gap of 11.4 eV. sphinxsai.com These discrepancies highlight the sensitivity of calculated band gaps to the chosen theoretical framework.

Density of States Analysis in Calcium Selenide Materials

The density of states (DOS) provides crucial information about the distribution of electronic states at different energy levels within a material. lbl.gov Analyzing the DOS is essential for understanding the contributions of different atomic orbitals to the electronic bands.

In monolayer CaSe, the projected density of states (PDOS) reveals that near the Fermi level in the valence band, the p-orbitals of selenium atoms make the major contribution, with a smaller contribution from the p-orbitals of calcium atoms. aip.orgresearchgate.net In the conduction band region, the s-orbitals of calcium atoms provide the dominant contribution. aip.orgresearchgate.net The concept of Crystal Orbital Hamilton Population (COHP) provides complementary information to the DOS by identifying whether electron states contribute to bonding, antibonding, or non-bonding interactions. acs.org

Fermi Level Positioning and Electronic Transport Characteristics in this compound

The position of the Fermi level within the band gap is a critical factor that determines the electronic transport properties of a semiconductor, such as its conductivity type (n-type or p-type). Fine-tuning the Fermi level is necessary to optimize properties for applications like thermoelectrics. aip.org

Doping is a common strategy to manipulate the Fermi level and enhance electrical conductivity. nih.gov For instance, in antimony selenide (Sb₂Se₃), doping with calcium has been theoretically shown to lower the Fermi level towards the valence band maximum, thereby increasing p-type conductivity. rsc.org In Ca-doped Sb₂Se₃, the Fermi level is predicted to be around 0.22 eV under Se-rich conditions and 0.51 eV under Se-poor conditions. rsc.org

The electronic band structure also provides insights into the nature of electronic transport. Dispersive (curved) electron bands near the Fermi level indicate pathways for electrical conduction, while flat bands suggest localized carriers. nih.gov In some materials, this can lead to quasi-one-dimensional electronic transport. nih.gov

Advanced Spectroscopic Characterization of Calcium Selenide

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification in Calcium Selenide (B1212193)

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of calcium selenide. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, the specific arrangement of atoms can be determined.

In studies of calcium-selenium batteries, operando synchrotron XRD has been employed to track structural changes during electrochemical reactions. acs.org While the technique confirmed the reversible reaction between selenium and calcium, the discharge and charge products were often found to be amorphous or nanocrystalline, making them difficult to detect with XRD under the conditions used. acs.org Density functional theory (DFT) calculations have been used to supplement XRD data, indicating that intermediate this compound phases are likely to be metastable and exist in an amorphous state, which is consistent with experimental XRD observations. acs.org

The analysis of XRD patterns can be complex, especially for materials with defects or those that form solid solutions. For instance, Rietveld refinement of XRD data is a powerful tool for obtaining detailed structural information, though its application can be challenging for materials with significant stacking defects. researchgate.net Standard XRD powder patterns for various calcium compounds are available for reference, which can aid in phase identification. researchgate.netgovinfo.gov

Key Findings from XRD Analysis:

Confirms the crystalline structure of CaSe.

Operando XRD reveals that electrochemical reaction products in Ca-Se batteries can be amorphous or nanocrystalline. acs.org

DFT calculations support the formation of metastable, amorphous intermediate phases during electrochemical cycling. acs.org

X-ray Absorption Spectroscopy (XAS) for Local Structural Probing in this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. It is particularly valuable for studying amorphous or nanocrystalline materials where long-range order is absent, a common occurrence for this compound in certain applications. acs.orgdigitellinc.com XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: XANES spectra are sensitive to the oxidation state and coordination chemistry of the absorbing atom. researchgate.net In the context of Ca-Se batteries, in situ Se K-edge XANES spectra have shown reversible changes during the discharge and charge cycles, indicating a quasi-reversible conversion of elemental selenium to CaₓSe. acs.org The Se K-edge absorption corresponds to the electron transition from 1s to unoccupied 4p states. acs.org By comparing the XANES spectra of the cycled material to that of a standard CaSe powder, researchers can track the evolution of the selenium oxidation state. acs.org

EXAFS Analysis: The EXAFS region provides information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govnih.gov In situ Se K-edge EXAFS studies on Ca-Se batteries have been used to probe the local environment around selenium atoms during cycling. acs.org The Fourier-transformed EXAFS data can reveal the presence of Se-Se bonds at different neighboring distances. acs.org These studies have indicated partial reversibility in the local structure during cycling, which complements the findings from XANES. acs.org

Combining XAS with theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a more complete picture of the local structure. digitellinc.com

Key Findings from XAS Analysis:

Local Environment: Provides insights into the local atomic arrangement around both calcium and selenium atoms, even in amorphous materials. acs.orgdigitellinc.com

Oxidation State: XANES is sensitive to the oxidation state of selenium, allowing for the tracking of redox changes during electrochemical processes. acs.orgresearchgate.net

Reversibility: In situ XAS studies have confirmed the quasi-reversible nature of the electrochemical reaction between selenium and calcium in battery systems. acs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Compositional Analysis of this compound

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used analytical technique for determining the elemental composition of a material. unam.mx When a sample is bombarded with a high-energy electron beam, atoms within the sample emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification and quantification. unam.mxwikipedia.org

In the study of this compound, EDS is crucial for confirming the stoichiometry and elemental distribution within a sample. For instance, in the development of rechargeable calcium-selenium batteries, ex situ EDS analysis has been performed on electrodes after discharge and charge cycles to verify the insertion and extraction of calcium. acs.org By normalizing the EDS spectra to the selenium signal, researchers can observe the relative changes in the calcium signal. A discharged selenium electrode shows distinct Ca Kα and Ca Kβ peaks, which decrease in intensity after charging, confirming the removal of calcium. acs.org

EDS can also be used to investigate potential failure mechanisms in batteries, such as the migration of selenium to the separator or the anode, which can contribute to capacity decay. acs.org Furthermore, EDS is often used in conjunction with other techniques like Scanning Electron Microscopy (SEM) to provide elemental maps, showing the spatial distribution of calcium and selenium across a sample's surface. rsc.org

Table of Characteristic X-ray Energies for Ca and Se:

Element Characteristic X-ray Line Energy (keV)
Calcium (Ca) 3.692
4.013
Selenium (Se) 1.379
11.222

Note: The specific energies may vary slightly depending on the spectrometer and conditions. fusionscope.com

Key Research Findings:

Elemental Confirmation: EDS is used to confirm the presence and relative amounts of calcium and selenium in synthesized materials. acs.org

Compositional Changes: It tracks the changes in the Ca/Se atomic ratio during electrochemical cycling in batteries. acs.org

Failure Analysis: Helps identify the migration of active materials, like selenium, within a battery cell. acs.org

Raman Spectroscopy for Vibrational Mode Analysis in this compound

Raman spectroscopy is a non-destructive optical technique that provides information about the vibrational modes of molecules and crystal lattices. azooptics.comphysicsopenlab.org When monochromatic light interacts with a material, a small fraction of the light is scattered inelastically, resulting in a shift in frequency. This Raman shift is characteristic of the specific vibrational modes of the material and can be used as a "fingerprint" for identification and structural analysis. azooptics.com

For this compound and related materials, Raman spectroscopy can be used to identify the compound and study its crystalline quality. While specific Raman data for pure CaSe is not extensively detailed in the provided context, the technique is widely applied to similar chalcogenide and selenide compounds. For instance, in binary systems like CaS mixed with various oxides, Raman spectroscopy has been shown to be effective in estimating the phase fractions of the components. mdpi.com The intensity of characteristic Raman peaks can be correlated with the concentration of a particular phase. mdpi.com

The choice of laser wavelength is a critical parameter in Raman spectroscopy, as it can influence the resulting spectrum, particularly in the case of resonance Raman effects where the laser energy is close to an electronic transition of the material. uit.no For biological samples, different laser wavelengths (e.g., 532 nm, 785 nm) and substrates (e.g., calcium fluoride (B91410), zinc selenide) are tested to optimize signal quality and minimize background fluorescence. tudublin.iersc.org

Key Aspects of Raman Analysis for CaSe:

Phase Identification: The Raman spectrum provides a unique fingerprint for identifying the this compound phase.

Crystallinity Assessment: The width and intensity of Raman peaks can provide information about the crystalline quality of the material.

Vibrational Modes: The positions of the Raman peaks correspond to the specific vibrational modes of the Ca-Se lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption or reflectance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This information is crucial for determining the optical properties of materials, most notably their electronic band gap. lcms.cz

For a semiconductor like this compound, the band gap energy (Eg) is a critical parameter that dictates its electronic and optical behavior. When a photon with energy greater than or equal to the band gap strikes the material, it can excite an electron from the valence band to the conduction band, leading to a sharp increase in light absorption. lcms.cz This absorption edge in the UV-Vis spectrum can be analyzed to determine the band gap.

A common method for this analysis is the Tauc plot, where a function of the absorption coefficient (α) and photon energy (hν) is plotted against the photon energy. The band gap is then determined by extrapolating the linear portion of the plot to the energy axis. nih.gov

Recent research on two-dimensional (2D) monolayer this compound has shown that its optical properties differ significantly from the bulk material. Monolayer CaSe exhibits an indirect band gap of 2.96 eV. vulcanchem.com It also displays low reflectivity and absorption in the visible and UV ranges, suggesting its potential use in optical devices as an anti-reflection coating. vulcanchem.com In contrast, the standard bulk band gap of the related compound cadmium selenide (CdSe) is approximately 1.74 eV. nih.gov

UV-Vis spectroscopy is also used to study the optical properties of related selenide species in solution. For example, hydrogen selenide (HSe⁻) and various polyselenides show strong absorption in the near-UV region, which can be used to monitor their formation and reduction in solution. rsc.org

Table of Reported Band Gaps for Selenide Compounds:

Compound Band Gap (eV) Notes
Monolayer this compound (CaSe) 2.96 (indirect) Theoretical calculation for 2D material. vulcanchem.com
Bulk Cadmium Selenide (CdSe) ~1.74 Standard value for bulk material. nih.gov

Advanced Techniques for Surface and Bulk Elemental Analysis (e.g., XRF, GDMS, ICP)

Beyond the primary spectroscopic methods, a suite of advanced analytical techniques is employed to provide a comprehensive elemental characterization of this compound, ensuring purity and identifying trace impurities. These techniques include X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP) based methods.

X-Ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, it emits characteristic "secondary" (or fluorescent) X-rays. Each element has a unique set of fluorescent X-ray energies, allowing for qualitative and quantitative analysis. cambridge.org XRF is particularly useful for analyzing bulk samples and can be used to map the elemental distribution across a surface. acs.org For instance, XRF imaging has been used to map the distribution of selenium and calcium in biological samples. researchgate.net

Glow Discharge Mass Spectrometry (GDMS): GDMS is a highly sensitive technique for direct solid sample analysis, capable of detecting trace and ultra-trace elements. In GDMS, a sample is sputtered in a low-pressure glow discharge plasma. The sputtered atoms are then ionized and introduced into a mass spectrometer for separation and detection. This method is often used to certify the purity of high-purity materials like sputtering targets, providing a full elemental survey from lithium to uranium. americanelements.com

Inductively Coupled Plasma (ICP): ICP techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful methods for highly sensitive elemental analysis, typically of liquid samples. Solid samples, like this compound, must first be digested into an aqueous solution. nih.gov The solution is then nebulized into a high-temperature argon plasma, which atomizes and ionizes the elements. The ions are then detected by a mass spectrometer (ICP-MS) or the characteristic light they emit is measured by an optical spectrometer (ICP-OES). These methods are known for their very low detection limits and are often used as a reference technique to validate results from solid-state methods like XRF and EDS. nih.govacs.org

These advanced analytical techniques are crucial for quality control in the production of high-purity this compound for applications in semiconductors, optics, and other advanced technologies. americanelements.com

Theoretical Modeling and Computational Studies on Calcium Selenide

First-Principles Computational Approaches for Calcium Selenide (B1212193) Material Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to predicting the material properties of calcium selenide from basic quantum mechanical principles, without reliance on experimental data. bpasjournals.com These methods have been instrumental in determining the structural, electronic, and mechanical characteristics of CaSe in various crystalline forms.

Different computational methods and approximations are employed to study CaSe. The Linear Combination of Atomic Orbital (LCAO) method, for instance, has been used to investigate the structural parameters of calcium chalcogenides, including CaSe, in both its rock-salt (NaCl, B1) and cesium chloride (CsCl, B2) structures. bpasjournals.comacspublisher.com Other approaches include the plane-wave pseudopotential method and the full-potential linearized augmented plane wave (FP-LAPW) method. researchgate.netdntb.gov.ua

Key properties derived from these calculations include:

Structural Properties : Theoretical calculations can predict the lattice constant (the physical size of the unit cell) and the bulk modulus (a measure of resistance to compression). For CaSe in its stable rock-salt (B1) phase, the lattice constant and bulk modulus have been computed. Studies also predict a structural phase transition from the B1 to the B2 phase under high pressure. bpasjournals.com

Electronic Properties : The electronic band structure and density of states (DOS) are crucial for understanding a material's electrical and optical behavior. Calculations for bulk CaSe have identified it as a semiconductor, though reports vary on whether the band gap is direct or indirect. researchgate.netvulcanchem.com For 2D monolayer CaSe, a hexagonal architecture has been investigated, showing an indirect band gap of 2.96 eV. aip.orgresearchgate.net The projected density of states (PDOS) reveals the specific orbital contributions to the electronic structure, indicating that near the Fermi level, the valence band is primarily composed of selenium p-orbitals, while the conduction band is dominated by calcium s-orbitals. aip.org

Below is a table summarizing some of the calculated structural properties for this compound (CaSe) in its B1 phase from theoretical studies.

PropertyCalculated ValueMethod/Reference
Lattice Constant (a)5.91 ÅLCAO bpasjournals.com
Bulk Modulus (B)59.9 GPaLCAO bpasjournals.com
Phase Transition Pressure (B1→B2)30.5 GPaLCAO bpasjournals.com

Atomistic Simulations and Classical Potential Modeling of this compound

While first-principles methods provide high accuracy, their computational cost limits them to relatively small systems and short timescales. Atomistic simulations using classical potentials or force fields offer a computationally less intensive alternative, enabling the study of larger, more complex systems and dynamic processes.

This approach relies on a potential model that describes the forces between atoms. These potentials are often developed by fitting to a set of experimental data or, increasingly, to data generated from high-accuracy quantum mechanical calculations. For instance, a rigid-ion polarizable force field can be developed based on DFT results to model dense systems. researchgate.net

Although specific classical potential models developed exclusively for this compound are not widely documented in the provided sources, the methodologies are broadly applicable. For example, ab initio molecular dynamics, which combines DFT with molecular dynamics, has been used to study the atomic and electronic structures of related cadmium selenide (CdSe) quantum dots embedded in glass matrices. chemrxiv.orgcoudert.name Such simulations can reveal complex interfacial interactions, such as the formation of Se-Ca bonds. coudert.name

Furthermore, the rise of machine learning has led to the development of deep learning interatomic potential models. These models can achieve near-DFT accuracy at a fraction of the computational cost, making large-scale and long-time molecular dynamics simulations of processes like crystallization and defect dynamics feasible. researchgate.net These techniques represent a promising future direction for the detailed atomistic modeling of this compound.

Prediction of Thermodynamical Stability in this compound Architectures (e.g., phonon dispersion)

A critical aspect of theoretical modeling is the prediction of a material's stability. A key tool for assessing the dynamical stability of a crystal structure is the calculation of its phonon dispersion curves. Phonons are quantized modes of vibration in a crystal lattice, and the phonon dispersion relationship plots their frequency against their momentum (wave vector) throughout the Brillouin zone.

For a crystal structure to be dynamically stable, all phonon modes must have real (i.e., non-imaginary) frequencies. Imaginary frequencies indicate that atoms would be displaced from their equilibrium positions, leading to a structural instability. youtube.com

Several theoretical studies have confirmed the thermodynamical and dynamical stability of this compound architectures through phonon dispersion analysis. vulcanchem.com In particular, first-principles calculations for a hexagonal monolayer of CaSe showed phonon spectra with only positive frequencies, which is a strong indicator of the material's dynamical stability. aip.orgresearchgate.net This finding is crucial as it suggests that two-dimensional forms of CaSe can exist as freestanding stable structures, paving the way for their potential use in nanoscale devices. vulcanchem.com The presence of unstable soft modes in phonon calculations can also be used to predict phase transitions in materials. researchgate.net

Theoretical Investigations of Optical Response in this compound (e.g., dielectric functions, refractive index, absorption spectra)

Theoretical investigations into the optical properties of this compound are vital for evaluating its potential in optoelectronic devices. These properties are derived from the frequency-dependent dielectric function, which is calculated based on the material's electronic band structure. researchgate.net

First-principles DFT calculations have been employed to compute a range of optical properties for CaSe, particularly for its 2D monolayer form. aip.orgresearchgate.net These properties include:

Dielectric Function : This complex function describes how a material responds to an electric field. Its imaginary part is related to the probability of photon absorption, while the real part is associated with polarization.

Absorption Spectrum : This indicates the range of photon energies a material can absorb.

Refractive Index : This measures how light propagates through the material.

Reflectivity : This quantifies the fraction of light reflected from the material's surface.

Extinction Coefficient : This is related to the attenuation of light as it passes through the material.

Studies on monolayer CaSe reveal that its optical properties are anisotropic, meaning they differ depending on the polarization of the incident light (parallel or perpendicular to the material plane). aip.orgresearchgate.net The low reflectivity and absorption coefficient observed in the visible and ultraviolet energy ranges suggest that monolayer CaSe is largely transparent in these regions. vulcanchem.com This characteristic makes it a potential candidate for applications such as anti-reflection coatings. vulcanchem.comaip.org

The table below summarizes key static (zero-energy) optical parameters calculated for monolayer CaSe.

PropertyParallel PolarizationPerpendicular PolarizationMethod/Reference
Static Dielectric Function1.941.38DFT aip.org
Static Refractive Index1.521.38DFT aip.org
Static Reflectivity4%2.5%DFT aip.org

Defect Chemistry and Doping in Calcium Selenide Systems

Intrinsic Point Defects in Calcium Selenide (B1212193): Formation Energies and Compensation Mechanisms

In a compound like CaSe, the formation of vacancies (a missing Ca or Se atom, denoted as VCa and VSe, respectively) and interstitials (a Ca or Se atom in a non-lattice site, denoted as Cai and Sei) are primary defect types. Antisite defects, where a Ca atom occupies a Se site (CaSe) or vice versa (SeCa), are also possible. The formation energy of these defects dictates their equilibrium concentration at a given temperature.

Extrinsic Doping Strategies in Calcium Selenide for Modulating Electronic Properties

Extrinsic doping involves the intentional introduction of foreign atoms into the CaSe lattice to alter its electronic and magnetic characteristics. This has been a particularly fruitful area of research for CaSe, with studies exploring a range of dopants to induce properties like ferromagnetism and half-metallicity, which are desirable for spintronic applications.

The introduction of transition metals into the CaSe lattice has been shown to induce significant changes in its electronic and magnetic properties. First-principles calculations have been instrumental in predicting the outcomes of such doping strategies.

Chromium (Cr)-doped CaSe: Theoretical studies have consistently shown that doping CaSe with chromium can induce half-metallic ferromagnetism. scm.com This means that in one spin channel (e.g., spin-up), the material behaves like a metal, while in the other spin channel (e.g., spin-down), it exhibits a bandgap like a semiconductor. This property is highly sought after for spintronic devices, which utilize the spin of electrons in addition to their charge. The ferromagnetic behavior in Cr-doped CaSe is attributed to the interaction between the Cr 3d electrons and the host lattice.

Vanadium (V)-doped CaSe: In contrast to chromium, doping CaSe with vanadium is predicted to result in a ferromagnetic semiconductor. While it introduces magnetic properties, it does not lead to the half-metallic state observed with Cr doping. scm.com

The table below summarizes the predicted magnetic and electronic properties of Cr- and V-doped CaSe based on first-principles calculations.

DopantConcentration (x in Ca1-xTMxSe)Predicted Electronic PropertyPredicted Magnetic Property
Cr0.25Half-metallicFerromagnetic
V0.25SemiconductorAntiferromagnetic

This table is based on data from first-principles calculations and illustrates the differing effects of transition metal dopants on the properties of this compound.

Doping with non-metal elements has also been explored as a pathway to induce desirable electronic and magnetic properties in CaSe. Theoretical studies have investigated the effects of introducing boron (B), carbon (C), and nitrogen (N) into the CaSe lattice.

Carbon (C) and Nitrogen (N) Doping: First-principles calculations suggest that doping CaSe with either carbon or nitrogen can induce half-metallic ferromagnetism. acs.org The magnetic moments in these cases arise primarily from the p-orbitals of the dopant atoms. This is a significant finding as it demonstrates that magnetism can be induced in CaSe without the use of traditional magnetic elements.

Boron (B) Doping: In contrast, the substitution of selenium with boron is not predicted to induce magnetism in CaSe. acs.org This highlights the sensitivity of the resulting properties to the specific non-metal dopant used.

The following table summarizes the predicted outcomes of non-metal doping in CaSe.

DopantPredicted Magnetic PropertyPredicted Electronic Property
Boron (B)Non-magnetic-
Carbon (C)FerromagneticHalf-metallic
Nitrogen (N)FerromagneticHalf-metallic

This table is based on theoretical predictions of non-metal doping in this compound.

While specific studies on the effects of alkaline and alkaline earth metal doping in this compound are limited, research on analogous selenide systems can provide valuable insights. For instance, in other selenide compounds, doping with alkali metals has been shown to influence carrier concentration and thermoelectric properties. researchgate.net

In the context of alkaline earth metals, which include calcium itself, doping with other elements from this group (such as magnesium or strontium) could be a viable strategy for modifying the electronic band structure and lattice parameters of CaSe. illinois.edu For example, studies on magnesium alloys have shown that the addition of calcium can lead to grain refinement and altered mechanical properties. mdpi.com While not directly related to electronic properties, this demonstrates the potential for alkaline earth metals to influence the microstructure of materials. Further computational and experimental work is needed to elucidate the specific effects of these dopants on the electronic properties of this compound.

Defect Engineering Approaches for Targeted Properties in this compound

Defect engineering is a broader concept that encompasses the controlled manipulation of both intrinsic and extrinsic defects to achieve desired material properties. rsc.org While specific and detailed research on defect engineering strategies for this compound is not extensively documented, the principles can be applied to this material.

For instance, the creation of specific point defects through controlled synthesis conditions could be used to enhance the performance of CaSe in certain applications. This could involve tuning the stoichiometry of the material to favor the formation of certain types of vacancies or interstitials. The introduction of dopants, as discussed in the previous sections, is a primary tool of defect engineering. By carefully selecting the dopant and its concentration, it is possible to modulate the electronic band structure, introduce magnetic moments, and alter the charge carrier concentration in a predictable manner.

Future research in this area could focus on combining different types of defects (e.g., co-doping with both transition metals and non-metals) to create novel functionalities in this compound. The development of advanced synthesis techniques that allow for precise control over defect formation at the atomic scale will be crucial for realizing the full potential of defect engineering in this material.

Nanoscale Research of Calcium Selenide Materials

Synthesis and Characterization of Calcium Selenide (B1212193) Nanoparticles

The creation and analysis of calcium selenide nanoparticles involve a range of chemical synthesis routes and advanced characterization techniques. While direct literature on CaSe nanoparticle synthesis is limited, methodologies can be inferred from similar compounds like other metal selenides and calcium-based nanoparticles. researchgate.netmdpi.com

Synthesis Methods: Potential synthesis routes for CaSe nanoparticles include wet chemistry precipitation, sol-gel methods, and hydrothermal or solvothermal techniques. mdpi.comijnnonline.netinl.gov For instance, a common approach involves the reaction of a calcium precursor, such as calcium acetate (B1210297) or calcium chloride, with a selenium source. mdpi.comijnnonline.net Chemical precipitation, a widely used technique for producing nanoparticles like calcium sulfate (B86663) and cadmium selenide, involves mixing precursor solutions under controlled conditions to induce the formation of nanoparticles. ijnnonline.netajmb.org The sol-gel process, successfully used for synthesizing nano-calcium oxide from eggshells, offers another viable route, prized for its simplicity and operation at low temperatures. mdpi.com

Characterization Techniques: A suite of analytical methods is employed to confirm the synthesis and determine the properties of the resulting nanoparticles. These techniques provide critical information on the crystal structure, elemental composition, size, and morphology of the synthesized materials.

Interactive Data Table: Common Characterization Techniques for Nanoparticles

Technique Information Provided Relevant Compounds Studied
X-Ray Diffraction (XRD) Crystal structure, phase purity, average crystallite size. Neodymium Selenide, Cadmium Selenide, Calcium Oxide mdpi.comijnnonline.netmdpi.com
Scanning Electron Microscopy (SEM) Surface morphology, particle shape, size distribution. Cadmium Selenide, Calcium Sulfate coated Selenium ijnnonline.netajmb.org
Transmission Electron Microscopy (TEM) Internal structure, particle size, shape, and crystallinity. Cadmium Selenide researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition and stoichiometry. Calcium Sulfate coated Selenium, Cadmium Selenide ajmb.orgresearchgate.net
UV-Vis Spectroscopy Optical properties, absorbance, and estimation of bandgap energy. Neodymium Selenide, Silver Selenide mdpi.combrieflands.com
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups and chemical bonds. Cadmium Selenide, Calcium Oxide mdpi.comresearchgate.net

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution. | Neodymium Selenide, Silver Selenide mdpi.combrieflands.com |

These characterization methods are essential for verifying the successful synthesis of nanoparticles and understanding their physical and chemical properties, which are crucial for any potential application. nih.gov

Morphology and Size Control of this compound Nanoparticles

Controlling the morphology (shape) and size of nanoparticles is critical as these parameters dictate their physical and chemical properties. azonano.comnih.gov Strategies for achieving this control generally involve the careful manipulation of reaction conditions during synthesis. rsc.orgacs.org

Key parameters that influence nanoparticle morphology and size include:

Reaction Temperature and Time: Temperature affects the kinetics of nucleation and growth. Studies on lead selenide (PbSe) have shown that different morphologies, such as nanocubes and microflowers, can be obtained by varying the synthesis temperature. researchgate.netnih.gov

Precursor Concentration: The concentration of reactants influences the rate of particle formation and can be adjusted to control the final size of the nanoparticles. rsc.org

pH of the Solution: The pH level can alter the surface charge of particles and the reaction kinetics, thereby affecting the final morphology. For example, in the synthesis of zinc oxide nanoparticles, pH changes resulted in morphologies ranging from nanowires to cuboids and spheres. inl.gov

Surfactants and Capping Agents: These molecules adsorb to the surface of growing nanocrystals, preventing agglomeration and controlling the growth rates of different crystal faces, which allows for precise shape regulation. azonano.comnih.gov

By systematically adjusting these parameters, it is possible to tailor the size and shape of the resulting nanoparticles, which in turn allows for the fine-tuning of their material properties for specific applications. nih.gov

This compound Nanostructures: Fabrication and Structural Evolution

The fabrication of nanostructures extends beyond simple spherical nanoparticles to more complex architectures like nanorods, nanowires, and hierarchical structures such as microflowers. researchgate.netresearchgate.net The hydrothermal synthesis method is particularly versatile for creating such diverse morphologies. rsc.orgrsc.org

The structural evolution of these materials is highly dependent on the synthesis conditions. Research on analogous materials like lead telluride and lead selenide demonstrates a clear evolution of shape with changes in reaction parameters. researchgate.netnih.gov For example, a simple hydrothermal method can yield face-open nanoboxes, microflowers, or cubic nanoparticles by adjusting the temperature, reaction time, and reactant concentrations. researchgate.net At lower temperatures, nanocubes might be the predominant product, while higher temperatures can promote the formation of more complex, flower-like hierarchical structures. researchgate.net This process of structural evolution is driven by the system's tendency to lower its total energy under specific thermodynamic and kinetic controls. nih.gov

Interactive Data Table: Effect of Synthesis Conditions on Nanostructure Morphology (Based on PbTe/PbSe System)

Parameter Variation Resulting Morphology
Temperature Low (e.g., 85°C) Nanocubes
High (e.g., 185°C) Microflowers
Reactants With PEG (Polyethylene Glycol) Face-open Nanoboxes

This ability to tune the morphology through controlled synthesis opens up possibilities for creating CaSe nanostructures with tailored properties for various applications. researchgate.net

Quantum Confinement Effects in this compound Nanomaterials

When the size of a semiconductor material is reduced to the nanometer scale, approaching the de Broglie wavelength of its electrons, quantum confinement effects become prominent. inflibnet.ac.inlidsen.com This phenomenon leads to the discretization of continuous energy bands into discrete energy levels, fundamentally altering the material's electronic and optical properties. inflibnet.ac.inbrunel.ac.uk

In nanomaterials, charge carriers (electrons and holes) are spatially confined, which leads to an increase in the effective bandgap energy as the particle size decreases. inflibnet.ac.inyoutube.com This size-dependent bandgap is a hallmark of quantum confinement and allows for the tuning of a material's optical properties, such as its absorption and emission wavelengths. inflibnet.ac.innanocomposix.com Semiconductor nanocrystals, often called quantum dots, are a prime example of materials where these effects are exploited. inflibnet.ac.in For instance, by simply changing the size of Cadmium Selenide (CdSe) quantum dots, their emission color can be tuned across the visible spectrum. nanocomposix.com

The quantum confinement effect is typically observed as a "blue shift" in the optical absorption spectrum, meaning that smaller nanoparticles absorb and emit light at shorter, higher-energy wavelengths compared to the bulk material. inflibnet.ac.inbrunel.ac.uk However, the behavior of alkaline earth chalcogenides may present unique characteristics. For example, studies on calcium sulfide (B99878) (CaS) nanoparticles have reported an absorption of light at wavelengths longer than the bulk material, a phenomenon that contrasts with the typical blue shift associated with quantum confinement. This suggests that the electronic structure of such nanomaterials can be complex. Given these findings in a closely related material, the quantum confinement effects in this compound nanomaterials are also expected to be significant and could potentially reveal unique, size-dependent optical and electronic properties. mdpi.com

Surface Science of Calcium Selenide

Surface Energetics and Stability of Calcium Selenide (B1212193) Surfaces

The stability of a crystal surface is intrinsically linked to its surface energy, which is the excess energy at the surface compared to the bulk. A lower surface energy generally corresponds to a more stable and less reactive surface. For ionic crystals with a rock-salt structure, such as calcium selenide, the surface energy varies significantly with the crystallographic orientation.

Theoretical investigations using ab initio quantum mechanical methods are the primary means of determining these properties. A key study performed ab initio calculations to investigate the electronic structure and elastic properties of this compound, providing foundational data for understanding its mechanical and surface stability. researchgate.net While specific surface energy values for CaSe are not broadly available in the literature, the trends can be inferred from extensive studies on analogous rock-salt compounds like sodium chloride (NaCl). rsc.orgacs.org

For clean, unreconstructed surfaces of rock-salt crystals, the stability typically follows the order (100) > (110) > (111). rsc.org The (100) surface is the most stable and thus the most common cleavage plane because it is non-polar, containing an equal number of cations and anions, which minimizes the electrostatic energy. The (110) surface is also non-polar but generally has a higher surface energy. rsc.org The (111) surface is a polar surface, consisting of alternating planes of either all cations (e.g., Ca²⁺) or all anions (e.g., Se²⁻). This charge separation results in a large dipole moment perpendicular to the surface, leading to high surface energy and inherent instability unless surface reconstruction, termination changes, or adsorption occurs. acs.org

Further contributing to the understanding of CaSe stability, Density Functional Theory (DFT) calculations performed on various potential this compound stoichiometries have indicated that intermediate phases between elemental selenium and CaSe are metastable. acs.org This suggests that the 1:1 CaSe compound is the thermodynamically favored crystalline form under normal conditions.

Crystallographic SurfaceGeneral Stability Trend for Rock-Salt StructureTypical Characteristics
(100)Most StableNon-polar, charge neutral, lowest surface energy. rsc.org
(110)Intermediate StabilityNon-polar, higher surface energy than (100). rsc.org
(111)Least StablePolar, high surface energy due to surface dipole moment. acs.org

Surface Reconstruction and Termination Studies on this compound

The atoms at a crystal surface may rearrange into a structure different from that of the bulk crystal in order to minimize surface energy; this phenomenon is known as surface reconstruction. aps.org The specific atomic layer that forms the boundary is known as the surface termination. acs.orgacs.org These features are typically investigated using surface-sensitive experimental techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM), often in combination with theoretical DFT calculations. acs.orgnih.gov

Currently, there is a lack of specific experimental or theoretical studies in the surveyed literature that detail the surface reconstruction or termination of this compound. However, based on its rock-salt crystal structure, general principles can be applied. The non-polar (100) and (110) surfaces are less likely to undergo complex reconstructions compared to the polar (111) surface.

For the polar (111) face, the termination is a critical factor. The surface can be terminated either by a plane of calcium ions or a plane of selenide ions. acs.org These two terminations would possess different chemical reactivities and electronic properties. To achieve stability, polar surfaces must undergo mechanisms to compensate for the macroscopic dipole moment. These can include the formation of surface vacancies, faceting into more stable planes, adsorption of charged species from the environment, or significant atomic and electronic reconstruction. acs.orgacs.org For example, studies on NaCl(111) have shown that the structure and energy of the surface depend significantly on whether it is Na-terminated or Cl-terminated. acs.org A similar principle would apply to CaSe, where Ca-terminated and Se-terminated (111) surfaces would exhibit distinct properties and stability. Without dedicated studies on CaSe, its specific surface reconstructions remain an open area for investigation.

Interfacial Phenomena in this compound Composite Systems

A notable and well-documented example is the formation of a CaSe interlayer in thin-film systems of iron selenide (FeSe) grown on calcium fluoride (B91410) (CaF₂) substrates. nih.govacs.orgresearchgate.net Using techniques such as scanning transmission electron microscopy (STEM), researchers have universally observed the existence of a CaSe interlayer with a thickness of approximately 3 nm between the FeSe film and the CaF₂(100) substrate. nih.govacs.org This interlayer is believed to form due to a chemical reaction at the interface during the high-temperature deposition process.

The presence of this CaSe interfacial layer has direct consequences for the adjacent FeSe film. One significant effect is the creation of a slight selenium deficiency in the FeSe layer, as Se atoms are consumed in the formation of the CaSe. nih.govacs.org While this Se deficiency is often negligible in thicker films, it can be substantial enough in ultrathin FeSe films (e.g., 8 nm) to actively suppress the film's superconductivity. nih.govacs.org The lattice mismatch between the CaSe interlayer (lattice parameter ≈ 5.92 Å) and the FeSe film also introduces strain, which can further modify the electronic and superconducting properties. researchgate.netnih.gov

This example highlights the critical role of interfacial phenomena in CaSe composite systems, where the formation of even a nanometer-scale interfacial layer can fundamentally alter the functional properties of the heterostructure.

ComponentMaterialRole in the System
Superconducting FilmIron Selenide (FeSe)Functional layer whose properties are being studied. nih.govacs.org
SubstrateCalcium Fluoride (CaF₂)Crystalline base for film growth. nih.govacs.org
Interfacial LayerThis compound (CaSe)Forms at the interface, affecting the FeSe layer's stoichiometry and properties. nih.govacs.org

Advanced Applications and Emerging Research Directions of Calcium Selenide

Calcium Selenide (B1212193) in Thermoelectric Energy Conversion Systems

Thermoelectric materials can directly convert heat energy into electrical energy, offering a promising avenue for waste heat recovery and clean energy generation. peninsula-press.aeresearchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). wikiwand.comfishersci.com

Recent theoretical studies have highlighted calcium selenide as a strong candidate for high-performance thermoelectric applications. ereztech.com Density Functional Theory (DFT) calculations have shown that CaSe exhibits promising thermoelectric properties. ereztech.com

High Seebeck Coefficient : CaSe is predicted to have a remarkably high Seebeck coefficient, approaching 1600 μV/K at a temperature of 300 K. ereztech.com This is a crucial factor for generating a significant voltage from a given temperature gradient.

Favorable Electrical and Thermal Conductivity : The material demonstrates good electrical properties and low thermal conductivity, which are essential for achieving a high ZT value. ereztech.com

While materials like bismuth telluride and lead telluride are current state-of-the-art commercial options, the exploration of alkali-earth chalcogenides like CaSe opens up new possibilities for developing efficient and cost-effective thermoelectric generators. wikiwand.comereztech.com The research suggests that the thermoelectric performance of CaSe is pronounced, positioning it as a material of interest for future energy conversion systems. ereztech.com

This compound in Optoelectronic Devices and Photovoltaic Technologies

This compound's intrinsic properties as a wide bandgap semiconductor make it a material of interest for optoelectronic applications. fishersci.at These materials are foundational for devices that create, detect, and control light, and are widely used in everything from catalysis to microelectronics. flybase.orgnih.gov

As a calcium chalcogenide, CaSe is noted for its potential use in phosphorescent and other optoelectronic materials. fishersci.at The general category of II-VI semiconductors, which includes selenides like cadmium selenide (CdSe), is well-known for its utility in optoelectronics due to favorable optical absorption in the visible spectrum and tunable bandgaps. researchgate.net

In the realm of photovoltaic technologies, which convert sunlight directly into electricity, semiconductor materials are essential. scilit.comnih.gov While materials like crystalline silicon, cadmium telluride, and perovskites currently dominate the field, research into new materials continues to aim for higher efficiency and lower costs. nih.govwikidata.org Although direct and extensive research into CaSe for solar cells is not as developed as for other materials, its fundamental electronic and optical properties suggest its potential as a candidate for future photovoltaic applications, possibly as a component in heterojunction cells or as quantum dots. fishersci.atflybase.orgresearchgate.net The advancement of nanostructure synthesis has revolutionized optoelectronics, creating novel materials with enhanced performance for light-detecting and light-emitting devices. nih.gov

Magnetic Properties and Spintronic Applications of Doped this compound

Spintronics is a revolutionary technology that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information, promising devices with lower energy consumption and higher processing speeds. flybase.orgnih.gov A key challenge is the development of diluted magnetic semiconductors (DMS), which are created by doping non-magnetic semiconductors with transition metal elements to induce magnetic properties. fishersci.no

Recent first-principles investigations have shown that this compound becomes a promising material for spintronics when doped with 3d transition metals like vanadium (V), chromium (Cr), and manganese (Mn). fishersci.sefishersci.fi These studies, based on Density Functional Theory (DFT), reveal that doping induces robust ferromagnetism in the CaSe crystal structure. fishersci.se

Key findings from this research include:

Induced Ferromagnetism : Doping CaSe with V, Cr, or Mn at various concentrations (e.g., 6.25%, 12.5%, 25%) leads to ferromagnetic behavior. flybase.orgfishersci.se The ferromagnetism is attributed to exchange mechanisms like super-exchange and double-exchange, alongside a strong p-d exchange interaction. fishersci.se

Half-Metallicity : Chromium-doped CaSe (Ca1-xCrxSe) is identified as a half-metallic ferromagnet with 100% spin polarization at the Fermi level. fishersci.se This is a highly desirable property for spintronic devices, as it allows for the passage of electrons of only one spin orientation.

Semiconducting Ferromagnetism : Vanadium-doped (Ca1-xVxSe) and manganese-doped (Ca1-xMnxSe) compounds are found to be ferromagnetic semiconductors. fishersci.se

Magnetic Moments : The doping introduces significant magnetic moments into the material, primarily contributed by the transition metal elements. fishersci.se

These theoretical results strongly indicate that transition metal-doped CaSe compounds are viable candidates for creating practical spintronic devices. fishersci.atfishersci.se

Interactive Table: Magnetic Properties of Doped this compound
Dopant (TM) Compound Example (x=0.25) Magnetic Character Total Magnetic Moment (μB) Key Finding
Vanadium (V) Ca₀.₇₅V₀.₂₅Se Ferromagnetic Semiconductor fishersci.se 3 μB flybase.org Stable in antiferromagnetic state. fishersci.at
Chromium (Cr) Ca₀.₇₅Cr₀.₂₅Se Half-Metallic Ferromagnet fishersci.se 4 μB flybase.org 100% spin-polarization; stable in ferromagnetic state. fishersci.atfishersci.se
Manganese (Mn) Ca₀.₇₅Mn₀.₂₅Se Ferromagnetic Semiconductor fishersci.se 5 μB flybase.org Exhibits stable ferromagnetism. fishersci.se

This compound in Rechargeable Battery Technologies

The development of next-generation energy storage systems is critical, with calcium-ion batteries (CIBs) emerging as a promising technology due to the high abundance and low redox potential of calcium. americanelements.comnih.gov A crucial component of these batteries is the cathode material, which must be capable of reversibly storing calcium ions.

Recent research has identified elemental selenium as a high-capacity cathode material for rechargeable calcium-metal batteries. americanelements.comfishersci.se During the battery's discharge process, the selenium cathode reacts with calcium ions to form this compound (CaxSe), which is then converted back during the charging cycle. fishersci.se

Key performance metrics from these studies include:

Reversible Capacity : Selenium electrodes operating via this conversion mechanism demonstrate a reversible specific capacity of 180 mAh/g at a current of 100 mA/g. fishersci.se

Discharge Voltage : The battery exhibits a discharge plateau around 2.0 V (vs Ca²⁺/Ca). fishersci.se

Reaction Mechanism : Operando synchrotron-based techniques have confirmed the quasi-reversible conversion of selenium to CaxSe (where x is approximately 0.3) during cell discharge. fishersci.se

This application showcases this compound not as a starting material, but as a crucial intermediate compound formed during the electrochemical cycle of a Ca-Se battery. The performance of these batteries suggests that the Ca-Se system is a viable candidate for future high-energy-density storage, offering a higher energy density than many other reported cathode materials for CIBs. fishersci.semdpi.com

This compound in Photocatalysis and Environmental Remediation

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade environmental pollutants into harmless substances like CO2 and H2O using light as an energy source. scispace.combeilstein-journals.orgmdpi.com This technology holds immense potential for air and water purification. scispace.comrsc.org The effectiveness of a photocatalyst depends on its ability to absorb light and generate reactive oxygen species. beilstein-journals.org

While various metal selenides, such as cadmium selenide (CdSe) and zinc selenide (ZnSe), have been investigated for photocatalytic applications like water splitting and pollutant degradation, research specifically on this compound for these purposes is still an emerging area. researchgate.net Studies on related materials suggest the potential of selenide compounds in this field. For instance, composites like CdSe quantum dots on copper sulfide (B99878) nanosheets have shown high efficiency in photocatalytic hydrogen peroxide production. researchgate.net

Furthermore, research on calcium-containing photocatalysts, such as calcium-bridged siloxenes, has demonstrated photocatalytic activity for the removal of nitrogen oxide (NO) pollutants from the air under both UV and visible light. beilstein-journals.org Although these materials are not this compound, they indicate that calcium can play a beneficial structural or electronic role in photocatalytic systems.

The direct application of this compound as a primary photocatalyst for environmental remediation remains a relatively unexplored frontier. The lack of extensive research presents a clear opportunity for future investigation into the synthesis, characterization, and photocatalytic performance of CaSe-based nanomaterials.

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